5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one
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Overview
Description
5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular processes, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis.
Pathways: The compound affects pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic scaffold with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,3-Thiadiazole: Known for its unique reactivity and potential in drug design.
Uniqueness
5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its acetyl and phenyl groups enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .
Properties
CAS No. |
71687-17-7 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C10H8N2O2S/c1-7(13)9-11-12(10(14)15-9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
AOWLAWCJZBHJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=O)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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